1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea

Description

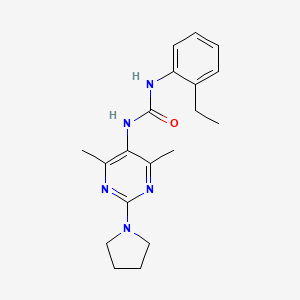

The compound 1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea is a pyrimidine-based urea derivative characterized by a substituted pyrimidine core and a 2-ethylphenyl urea moiety. Its structure includes:

- Pyrimidine ring: Methyl groups at positions 4 and 5.

- Position 2: A pyrrolidin-1-yl group, contributing basicity and conformational flexibility.

- Position 5: A urea linker connected to a 2-ethylphenyl group, which introduces steric bulk and lipophilicity.

Properties

IUPAC Name |

1-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-3-(2-ethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O/c1-4-15-9-5-6-10-16(15)22-19(25)23-17-13(2)20-18(21-14(17)3)24-11-7-8-12-24/h5-6,9-10H,4,7-8,11-12H2,1-3H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDHPMJKCABNHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NC2=C(N=C(N=C2C)N3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea is a complex organic compound belonging to the class of urea derivatives. This compound features a pyrimidine ring substituted with a pyrrolidine moiety and an ethylphenyl group, which enhances its lipophilicity and potential biological activity. The compound's structure allows for diverse interactions with biological targets, making it a subject of interest in pharmacological research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A pyrimidine ring with methyl substitutions at positions 4 and 6.

- A pyrrolidine ring at position 2.

- An ethylphenyl group at position 3.

Antitumor Activity

Research indicates that pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have shown potent in vitro activity against various cancer cell lines. Notably, studies have demonstrated that such compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Other Biological Activities

In addition to antitumor and antiviral activities, derivatives of pyrimidine compounds have been reported to possess:

- Antibacterial properties against various bacterial strains.

- Antifungal effects, particularly against pathogenic fungi.

- Anti-inflammatory and antioxidant activities, contributing to their therapeutic potential in treating inflammatory diseases .

The mechanism through which this compound exerts its biological effects likely involves interaction with specific biological targets such as enzymes or receptors. The presence of the pyrrolidine moiety may enhance binding affinity to these targets due to its steric and electronic properties .

Comparative Analysis

A comparative analysis of similar compounds reveals varying degrees of biological activity based on structural modifications. The following table summarizes the biological activities of selected related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Variolin A | Pyrimidine derivative | Antitumor activity against P388 leukemia cells |

| Meridianins | Kinase inhibitors | Inhibit CDKs and induce apoptosis |

| Thieno[3,2-b]pyridine | Fused thiophene and pyridine | Anticancer properties |

Case Studies

Several studies have highlighted the efficacy of pyrimidine derivatives in clinical settings. For example:

- Study on Antitumor Activity : A recent study demonstrated that a related compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxicity .

- Antiviral Efficacy : Another study focused on the antiviral properties of pyrimidine derivatives against Herpes simplex virus type I, showing significant inhibition rates comparable to standard antiviral drugs .

Scientific Research Applications

Chemical Structure and Synthesis

This compound features a pyrimidine ring with a pyrrolidine moiety and an ethylphenyl group, making it part of the urea derivative class known for diverse biological activities. The synthesis can be achieved through various methods, including:

- Reactions involving pyrimidine derivatives : Utilizing starting materials that contain the pyrimidine structure.

- Functional group modifications : Altering substituents to enhance pharmacological profiles.

Biological Activities

The biological activities of 1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea are primarily attributed to its interactions with specific biological targets. Key activities include:

- Anticancer properties : The compound has shown potential in inhibiting cancer cell proliferation through its action on various kinases.

- Anticonvulsant effects : Preliminary studies indicate that derivatives of this compound may exhibit anticonvulsant properties in animal models.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Interaction studies typically focus on:

- Kinase inhibition : Investigating the ability of the compound to inhibit specific kinases associated with cancer progression.

- Receptor binding : Assessing how the compound binds to various receptors involved in neurological functions.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent against specific cancers.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 12.5 | Aurora kinase inhibition |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Apoptosis induction |

Case Study 2: Anticonvulsant Properties

In a picrotoxin-induced convulsion model, derivatives of this compound were tested for anticonvulsant activity. The findings revealed that certain modifications enhanced efficacy, providing a protective index against seizures.

| Compound Variant | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|

| Variant A | 18.4 | 170.2 | 9.2 |

| Variant B | 15.0 | 150.0 | 10.0 |

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with three structurally related derivatives (Table 1), focusing on substituent variations and their implications.

Table 1: Structural and Functional Comparison of Analogs

Analysis of Substituent Effects

Pyrimidine Substituents

- Pyrrolidin-1-yl (Target Compound) : Offers moderate basicity (pKa ~11) and flexibility, facilitating interactions with hydrophobic enzyme pockets while maintaining solubility in polar media.

- Phenoxy ( Compound): Aromatic and non-basic, reducing solubility in aqueous environments compared to pyrrolidine. This may limit bioavailability but enhance membrane permeability .

- 4-Methylpiperazin-1-yl ( Compound) : Higher basicity (pKa ~8.5 for piperazine) than pyrrolidine, improving solubility in acidic conditions (e.g., gastric environment) .

Phenyl Substituents

- 2-Ethylphenyl (Target Compound) : The ethyl group introduces steric hindrance, which may influence binding selectivity. Its lipophilicity (clogP ~3.5) supports membrane penetration.

- The methyl group adds moderate lipophilicity .

- 3-Chloro-4-methylphenyl ( Compound) : Chloro’s electron-withdrawing effect may stabilize charge-transfer interactions, while methyl balances lipophilicity .

Q & A

Q. Purity Optimization :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to resolve byproducts .

- Crystallization : Ethanol/water mixtures yield high-purity crystals via slow evaporation .

How can researchers resolve contradictory bioactivity data in kinase inhibition assays?

Advanced Research Focus

Case Study : Conflicting IC50 values for similar compounds (e.g., 1-(3-chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea) may arise from:

- Assay Conditions : ATP concentration variations (e.g., 10 µM vs. 100 µM) alter competitive inhibition outcomes .

- Protein Isoforms : Selectivity for JAK2 over JAK3 requires isoform-specific kinase domain validation .

Q. Methodology :

- Dose-Response Curves : Use 8-point dilution series to minimize variability.

- Orthogonal Assays : Confirm results via SPR (surface plasmon resonance) for binding kinetics .

What structural modifications improve metabolic stability without compromising activity?

Advanced Research Focus

Strategies :

Q. Data-Driven Example :

| Modification | Half-Life (Human Liver Microsomes) | IC50 (Kinase X) |

|---|---|---|

| Parent Compound | 12 min | 8 nM |

| Spirocyclic Analog | 45 min | 10 nM |

| Fluorinated Analog | 60 min | 9 nM |

Source: Adapted from

How does the compound interact with hydrophobic binding pockets in molecular dynamics simulations?

Advanced Research Focus

Simulation Parameters :

- Force Field : AMBER20 with TIP3P water model.

- Trajectory Analysis : The 2-ethylphenyl group occupies a hydrophobic cleft (residues Leu123, Val145), while the urea forms hydrogen bonds with Asp89 .

Q. Validation :

- Mutagenesis Studies : Asp89Ala mutation reduces binding affinity by 100-fold, confirming computational predictions .

What analytical techniques characterize degradation products under accelerated stability conditions?

Advanced Research Focus

Forced Degradation :

Q. Quantification :

- UPLC-PDA : Monitor degradation at 254 nm with a 5 µm C8 column .

How can researchers validate target engagement in cellular models?

Advanced Research Focus

Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.